N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
Description
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a triazine-based hybrid compound featuring a methoxy group at position 4, a morpholino substituent at position 6, and a cyclopropanesulfonamide moiety linked via a methyl group. The triazine core provides a rigid scaffold for structural diversification, while the morpholino and methoxy groups modulate electronic and steric properties. The cyclopropanesulfonamide group may enhance metabolic stability compared to linear alkyl sulfonamides, making it a candidate for medicinal chemistry applications .
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4S/c1-20-12-15-10(8-13-22(18,19)9-2-3-9)14-11(16-12)17-4-6-21-7-5-17/h9,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHTORZUHKLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide typically involves the following steps:
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Formation of the Triazine Core: : The triazine core is synthesized by reacting cyanuric chloride with appropriate amines. For instance, morpholine can be used to introduce the morpholino group into the triazine ring. This reaction is usually carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .
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Introduction of the Methoxy Group: : The methoxy group can be introduced through nucleophilic substitution reactions, where a suitable methoxy-containing reagent reacts with the triazine core .
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Attachment of the Cyclopropanesulfonamide Moiety: : The final step involves the attachment of the cyclopropanesulfonamide group to the triazine core. This can be achieved through a series of substitution reactions, where the sulfonamide group is introduced using appropriate sulfonylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide serves as a valuable building block in organic synthesis. Its triazine core can be modified to create new materials and catalysts.
Biology
The compound has been investigated for its potential as an antimicrobial agent , showing efficacy against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes essential for metabolic processes.
Medicine
Research indicates potential therapeutic applications in:
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines.
- Antiviral Activity : Exploration into its effects on viral replication is ongoing.
Industry
In the agricultural sector, this compound is being evaluated for use in developing agrochemicals , including herbicides and pesticides due to its biological activity.
Case Studies and Research Findings
Several studies highlight the compound's applications:
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Anticancer Studies :
- In vitro assays showed that this compound significantly reduces cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
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Antimicrobial Evaluation :
- The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory effects comparable to established antibiotics. This suggests its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . In the context of its anticancer activity, the compound may interfere with DNA replication and repair mechanisms, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Structural Analogues of 1,3,5-Triazine Derivatives
The compound is compared to structurally related triazine-sulfonamide hybrids (Table 1), focusing on substituent patterns and reported properties.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Reactivity: The target compound’s 4-methoxy group (electron-donating) contrasts with 4-chloro (electron-withdrawing in ) or 4-diethylamino (bulky, basic in ), which influence reactivity in further substitutions. Morpholino at position 6 is conserved across analogs, suggesting its role in enhancing solubility or binding interactions .
Sulfonamide Variations :
- Cyclopropanesulfonamide in the target compound may improve membrane permeability compared to aryl-sulfonamides (e.g., ) or hydrazone-linked derivatives (e.g., ).
- Linear alkyl sulfonamides (e.g., in ) are less sterically hindered but more prone to metabolic oxidation.
Synthetic Routes: The target compound’s synthesis likely parallels methods for 4,6-disubstituted triazines (e.g., sequential substitution on cyanuric chloride with morpholine and methoxide, followed by sulfonamide coupling) . Purification challenges are noted for cyclopropane-containing analogs, often requiring silica chromatography (e.g., ).
Non-Triazine Cyclopropanesulfonamide Derivatives
These compounds highlight the pharmacophoric utility of cyclopropanesulfonamide in enhancing target binding and stability. For example:
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 349.4 g/mol. The compound features a triazine core linked to a morpholine group and a cyclopropanesulfonamide moiety. This unique structure is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : This involves reacting cyanuric chloride with morpholine in a solvent mixture (dioxane and water) at elevated temperatures (70–80°C).
- Introduction of the Methoxy Group : Nucleophilic substitution reactions are employed to introduce the methoxy group onto the triazine core.
- Cyclopropanesulfonamide Formation : The final step involves the reaction of the triazine derivative with a cyclopropanesulfonamide precursor.
These steps can vary based on specific reagents and conditions used in laboratory settings.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by disrupting essential metabolic pathways, likely through the inhibition of specific bacterial enzymes.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cellular pathways involved in tumor growth, similar to other triazine derivatives that have shown efficacy against various cancer cell lines. The mechanism may involve inducing apoptosis in cancer cells or inhibiting angiogenesis.
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways leading to cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Triazine core with amino substitution | Intermediate in agrochemical synthesis |
| 4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Morpholine ring attached to triazine | Used as a condensing agent |
| N-(4-Methoxyphenyl)-cyclopropanesulfonamide | Cyclopropane moiety | Antimicrobial activity |
The presence of the cyclopropanesulfonamide moiety distinguishes it from other triazine derivatives and contributes to its specific biological activities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : In vitro assays demonstrated that this compound could significantly reduce cell viability in various cancer cell lines.
- Antimicrobial Evaluation : It was tested against Gram-positive and Gram-negative bacteria, showing potent inhibitory effects comparable to established antibiotics.
Q & A
Basic: What are the standard synthetic routes for synthesizing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide, and what key intermediates are involved?
Answer:
The synthesis typically involves sequential functionalization of the triazine ring. A general approach includes:
- Step 1: Nucleophilic substitution on 2,4,6-trichlorotriazine (TCT) with morpholine to introduce the morpholino group at the 6-position .
- Step 2: Methoxylation at the 4-position using sodium methoxide or methanol under basic conditions .
- Step 3: Introduction of the cyclopropanesulfonamide moiety via reductive amination or alkylation. For example, reacting the triazine intermediate with cyclopropanesulfonamide in the presence of a coupling agent like EDC/HOBt .
Key intermediates include the 4-methoxy-6-morpholino-1,3,5-triazin-2-ylmethylamine precursor. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Advanced: How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity and stabilize intermediates. Evidence suggests THF/water mixtures improve coupling efficiency .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) or Cu(I) catalysts to accelerate sulfonamide bond formation .
- Temperature Control: Maintaining temperatures between 0–25°C prevents side reactions like triazine ring hydrolysis .
- Stoichiometry: A 1.2:1 molar ratio of cyclopropanesulfonamide to triazine intermediate minimizes unreacted starting material .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR: H and C NMR confirm the triazine ring substitution pattern and cyclopropane integration. The morpholino group’s protons resonate at δ 3.6–3.8 ppm .
- HRMS: High-resolution mass spectrometry validates molecular formula (e.g., [M+H] peak matching exact mass calculations) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects hydrolytic byproducts .
Advanced: How do computational methods like DFT aid in understanding the electronic structure of this compound?
Answer:
Density Functional Theory (DFT) simulations provide insights into:
- Electrophilic Sites: Calculated Fukui indices identify reactive positions on the triazine ring prone to nucleophilic attack (e.g., C-2 for further functionalization) .
- Conformational Stability: Energy minimization reveals preferred orientations of the cyclopropane sulfonamide group, influencing binding affinity in target interactions .
- Solubility Prediction: COSMO-RS models predict solubility in organic/aqueous mixtures, guiding formulation studies .
Basic: What are the common chemical reactions involving the triazine ring in similar sulfonamide derivatives?
Answer:
The triazine core undergoes:
- Nucleophilic Substitution: Replacement of methoxy/morpholino groups with amines or thiols under acidic/basic conditions .
- Hydrolysis: Acidic hydrolysis (HCl, reflux) cleaves the triazine ring to yield cyanuric acid derivatives, a critical pathway for degradation studies .
- Oxidation: Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes sulfur atoms in sulfonamide groups, altering bioactivity .
Advanced: What strategies are effective in resolving contradictions in reported reactivity data for triazine-based sulfonamides?
Answer:
- Condition-Specific Analysis: Replicate experiments under varying pH, temperature, and solvent systems to identify outliers. For example, hydrolysis rates differ significantly in DMSO vs. aqueous buffers .
- Isotopic Labeling: Use N-labeled triazine derivatives to track reaction pathways via NMR or MS, clarifying competing mechanisms .
- Meta-Studies: Compare kinetic data across literature (e.g., Arrhenius plots) to reconcile discrepancies in activation energies .
Basic: How to design a stability study for this compound under different pH conditions?
Answer:
- Buffer Preparation: Prepare solutions at pH 1.0 (HCl), 7.4 (phosphate buffer), and 10.0 (NaOH) .
- Incubation: Store samples at 25°C and 40°C (ICH Q1A guidelines). Withdraw aliquots at 0, 1, 7, 14 days.
- Analysis: Monitor degradation via HPLC and LC-MS. Hydrolysis products (e.g., morpholine release) indicate triazine ring instability .
Advanced: What role does the cyclopropane sulfonamide group play in bioactivity, and how can this be investigated?
Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs replacing cyclopropane with other rings (e.g., benzene) to assess steric/electronic effects on target binding .
- Crystallography: Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to visualize interactions between the sulfonamide group and active sites .
- Metabolic Stability Assays: Compare hepatic microsomal degradation rates of cyclopropane vs. non-cyclopropane derivatives to evaluate pharmacokinetic advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
